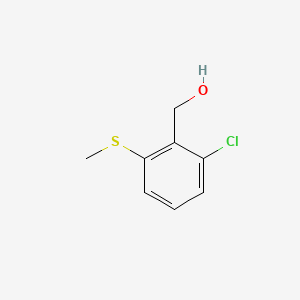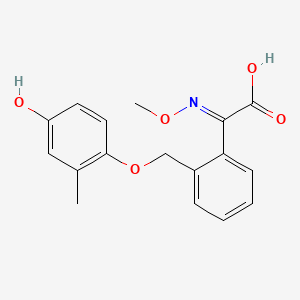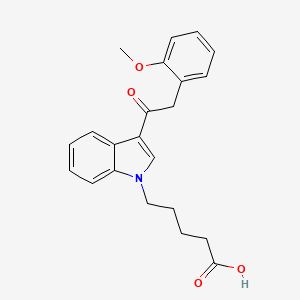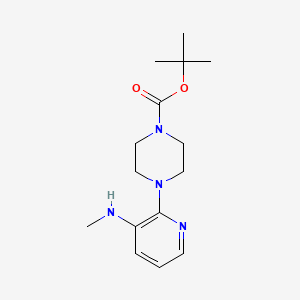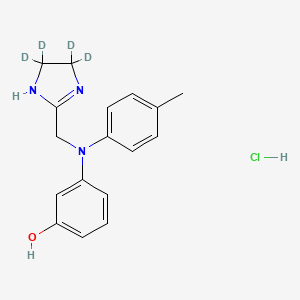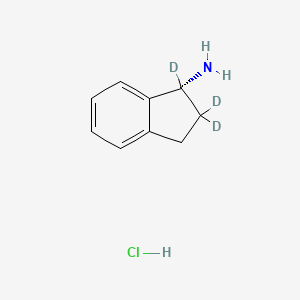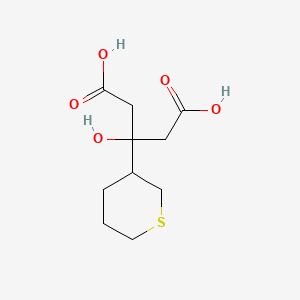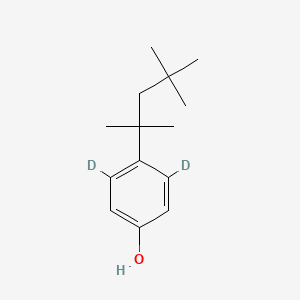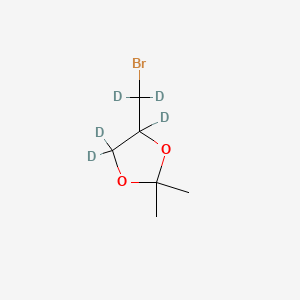
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance and state (solid, liquid, gas) at room temperature .
Synthesis Analysis
Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This can include the starting materials, reagents, catalysts, temperature, pressure, and other conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule and the types of bonds (single, double, triple) between them .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity with other substances and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in databases or safety data sheets .Aplicaciones Científicas De Investigación
Synthesis of Pentadeuterated Domiodol
A study by Ferraboschi, Grisenti, and Santanitllo (1994) discusses the synthesis of pentadeuterated domiodol from glycerol-d5, using 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5. This synthesis highlights its utility in producing high isotopic purity compounds for specific applications in chemical research (Ferraboschi, Grisenti & Santanitllo, 1994).
Heterocyclic Systems Synthesis
Bogolyubov, Chernysheva, and Semenov (2004) utilized a derivative of 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 in the synthesis of various heterocyclic systems. This demonstrates its versatility as a precursor in complex chemical syntheses (Bogolyubov, Chernysheva & Semenov, 2004).
Synthesis of 1,3-Dioxolane-4,5-bis(bromomethyl)-2-phenyl
Sun Xiao-qiang (2009) reported on the synthesis of 1,3-Dioxolane-4,5-bis(bromomethyl)-2-phenyl using 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5. This showcases its use in synthesizing intermediates for further chemical transformations (Sun Xiao-qiang, 2009).
Structural Directivity in Acetal Rings Opening
Atavin et al. (1969) explored the effect of conformational structure on the structural directivity of the opening of acetal rings, involving derivatives of 1,3-dioxolane like 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5. This study aids in understanding the reaction specificity in similar compounds (Atavin et al., 1969).
Transformations in Substituted Dioxolanes
Shainyan, Ustinov, and Nindakova (2001) discussed the transformations of substituted 1,3-dioxolanes, highlighting the chemical versatility of compounds like 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 in various reactions (Shainyan, Ustinov & Nindakova, 2001).
Mutual Solubility and Liquid-Liquid Equilibria Studies
Balashov, Danov, and Chernov (1998) studied the mutual solubility and liquid-liquid equilibria in systems involving substituted dioxolanes, providing insights into the physical properties of these compounds and their interactions with other chemicals (Balashov, Danov & Chernov, 1998).
Safety And Hazards
Propiedades
IUPAC Name |
4-[bromo(dideuterio)methyl]-4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4H2,1-2H3/i3D2,4D2,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPZKFNSQYCIPP-ZDGANNJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(O1)(C)C)([2H])C([2H])([2H])Br)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane-d5 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



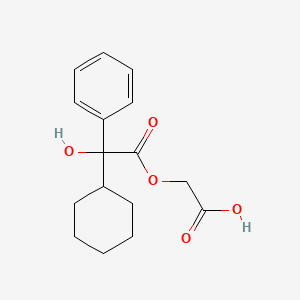

![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene Dibenzoate](/img/structure/B584481.png)
